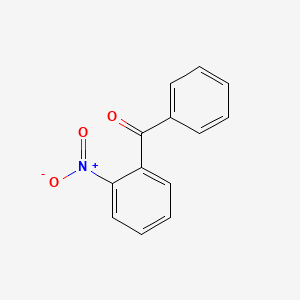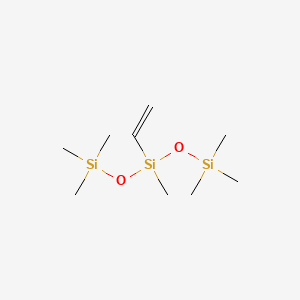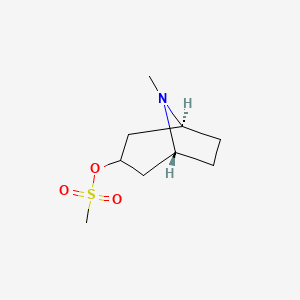
Manganese(III) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Manganese(III) fluoride, also known as trifluoromanganese or Manganese fluoride (MnF3), is an inorganic compound It is known to be a fluorination agent, useful for converting hydrocarbons into fluorocarbons .
Mode of Action
The interaction of this compound with its targets primarily involves the process of fluorination . In this process, this compound acts as a source of fluoride ions, which can replace other ions or functional groups in chemical compounds
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the introduction of fluoride ions into chemical compounds . This can result in the formation of fluorocarbons from hydrocarbons . The exact effects can vary depending on the specific targets and the conditions under which the fluorination process occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(III) fluoride can be synthesized through several methods:
Reaction of Manganese(II) Fluoride with Fluorine: One common method involves treating a solution of manganese(II) fluoride (MnF₂) in hydrogen fluoride with fluorine gas: [ \text{MnF}_2 + 0.5 \text{F}_2 \rightarrow \text{MnF}_3 ]
Reaction of Elemental Fluorine with Manganese(II) Halide: Another method involves reacting elemental fluorine with a manganese(II) halide at approximately 250°C.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Manganese(III) fluoride undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, capable of oxidizing other substances.
Fluorination: It is particularly useful for fluorinating organic compounds, including aromatic hydrocarbons, cyclobutenes, and fullerenes.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve this compound and a reducing agent under controlled temperature conditions.
Fluorination Reactions: Often conducted in the presence of this compound and the organic substrate, sometimes requiring elevated temperatures.
Major Products:
Fluorocarbons: Formed from the fluorination of hydrocarbons.
Manganese(II) Fluoride: Formed upon decomposition of this compound at high temperatures.
Scientific Research Applications
Manganese(III) fluoride has diverse applications in scientific research:
Chemistry: Used as a fluorination agent to introduce fluoride ions into organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, its role as a fluorination agent can be leveraged in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- Chromium(III) Fluoride (CrF₃)
- Iron(III) Fluoride (FeF₃)
- Cobalt(III) Fluoride (CoF₃)
Comparison:
- Oxidizing Power: Manganese(III) fluoride is a strong oxidizing agent, similar to cobalt(III) fluoride and chromium(III) fluoride.
- Fluorination Ability: It is particularly effective in fluorinating organic compounds, a property it shares with cobalt(III) fluoride.
- Unique Properties: this compound’s ability to form a variety of derivatives and its specific reactivity with organic substrates make it unique among these compounds .
Properties
CAS No. |
7783-53-1 |
|---|---|
Molecular Formula |
F3Mn |
Molecular Weight |
111.93325 g/mol |
IUPAC Name |
manganese(3+);trifluoride |
InChI |
InChI=1S/3FH.Mn/h3*1H;/q;;;+3/p-3 |
InChI Key |
SRVINXWCFNHIQZ-UHFFFAOYSA-K |
SMILES |
F[Mn](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Mn+3] |
Key on ui other cas no. |
7783-53-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)





![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)

